5-(2-Methylcyclopropyl)furan-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylcyclopropyl)furan-2-carboximidamide is a chemical compound with the molecular formula C9H12N2O It is characterized by a furan ring substituted with a 2-methylcyclopropyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylcyclopropyl)furan-2-carboximidamide typically involves the reaction of 2-furoic acid with 2-methylcyclopropylamine under specific conditions. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the carboximidamide group . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylcyclopropyl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amines, and various substituted furan derivatives.
Scientific Research Applications
5-(2-Methylcyclopropyl)furan-2-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Methylcyclopropyl)furan-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and carboximidamide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Methylcyclopropyl)furan-2-carboximidamide include:
Furan-2-carboximidamide: Lacks the 2-methylcyclopropyl group.
5-(2-Methylcyclopropyl)furan-2-carboxamide: Contains a carboxamide group instead of a carboximidamide group.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a 2-methylcyclopropyl group, and a carboximidamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(2-methylcyclopropyl)furan-2-carboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-5-4-6(5)7-2-3-8(12-7)9(10)11/h2-3,5-6H,4H2,1H3,(H3,10,11) |
InChI Key |
VFUWHUOYNZYAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.